(2R,3S)-3-hydroxy-2,4-dimethylpentanoic acid
CAS No.: 77341-63-0
Cat. No.: VC7529945
Molecular Formula: C7H14O3
Molecular Weight: 146.186
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77341-63-0 |
|---|---|
| Molecular Formula | C7H14O3 |
| Molecular Weight | 146.186 |
| IUPAC Name | (2R,3S)-3-hydroxy-2,4-dimethylpentanoic acid |
| Standard InChI | InChI=1S/C7H14O3/c1-4(2)6(8)5(3)7(9)10/h4-6,8H,1-3H3,(H,9,10)/t5-,6+/m1/s1 |
| Standard InChI Key | ICRIJRMABYUYBG-RITPCOANSA-N |
| SMILES | CC(C)C(C(C)C(=O)O)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
(2R,3S)-3-Hydroxy-2,4-dimethylpentanoic acid is a branched-chain carboxylic acid with two chiral centers at the C2 and C3 positions. Its molecular formula is , yielding a molecular weight of 146.18 g/mol . The compound’s stereochemistry distinguishes it from closely related isomers, such as (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid (CAS 77341-63-0), which shares the same molecular formula but differs in spatial arrangement .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 146.18 g/mol | |
| Exact mass | 146.094 Da | |
| Topological polar surface area (TPSA) | 57.53 Ų | |
| LogP (octanol-water partition coefficient) | 0.724 |
The TPSA value indicates moderate polarity, suggesting solubility in polar solvents, while the LogP value reflects limited lipophilicity, consistent with its carboxylic acid functional group .
Stereochemical Significance
Synthesis and Industrial Production
Industrial-Scale Challenges
Scale-up production faces hurdles such as:
-
Stereochemical purity: Ensuring >99% enantiomeric excess (ee) to meet pharmaceutical standards.
-
Cost-efficiency: Balancing catalyst loading and reaction yields.
Current industrial practices for similar compounds (e.g., (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid) employ enzymatic resolution or chiral pool synthesis, though these methods require optimization for this specific substrate .
Physicochemical Properties
Thermal Stability
Data for the (2R,3S) isomer remain limited, but its (2R,3R) counterpart shows no decomposition below 150°C under inert conditions . Extrapolating this, the (2R,3S) form likely exhibits comparable stability, though differential hydrogen bonding may slightly alter its thermal profile.
Solubility and Partitioning
Experimental solubility data are unavailable, but computational predictions based on the LogP (0.724) suggest:
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High solubility: In water (~50–100 mg/mL at 25°C).
-
Moderate solubility: In ethanol and acetone.
These properties align with structurally similar hydroxy acids, such as 3-hydroxy-2-methylpropanoic acid .
| Hazard Category | Classification | Source |
|---|---|---|
| Skin irritation | Category 2 | |
| Eye irritation | Category 2A | |
| Respiratory irritation | Category 3 |
Applications in Pharmaceutical Research
Chiral Building Blocks
The compound’s two stereocenters make it valuable for synthesizing enantiopure drugs. For example, β-hydroxy acid motifs are prevalent in protease inhibitors and anticoagulants .
Prodrug Development
Ester derivatives of (2R,3S)-3-hydroxy-2,4-dimethylpentanoic acid could enhance bioavailability by improving membrane permeability. Preclinical studies on analogous compounds demonstrate prolonged plasma half-lives when esterified .
Regulatory and Environmental Considerations
Environmental Impact
No ecotoxicity data are available, but the compound’s moderate water solubility and low LogP suggest limited bioaccumulation potential .
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